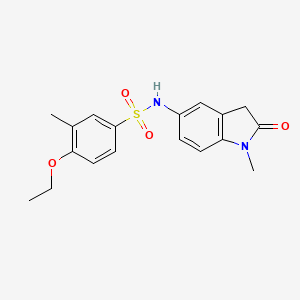

4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-4-24-17-8-6-15(9-12(17)2)25(22,23)19-14-5-7-16-13(10-14)11-18(21)20(16)3/h5-10,19H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOLKTUKIUJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the indole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies highlight the efficacy of benzenesulfonamide derivatives, including 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, in targeting various cancer types.

Case Studies

- MDA-MB-231 Cell Line : A study found that the compound induced apoptosis in breast cancer cell lines (MDA-MB-231), showing a remarkable increase in annexin V-FITC positivity by 22-fold compared to control groups .

- Structure-Activity Relationship Studies : Investigations into structure-activity relationships have revealed that modifications to the benzenesulfonamide scaffold can enhance anticancer activity, suggesting a pathway for developing more potent derivatives .

Antimicrobial Applications

The antimicrobial properties of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide have also been explored, particularly in relation to bacterial infections.

Case Studies

- Antibacterial Activity : The compound has shown promising results against various bacterial strains, indicating potential for use in treating infections resistant to conventional antibiotics .

- Biofilm Inhibition : Studies have demonstrated that the compound effectively inhibits biofilm formation, an essential factor in chronic infections and antibiotic resistance .

Summary of Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of CA IX | Induces apoptosis in MDA-MB-231 cells; significant enzyme selectivity |

| Antimicrobial | Inhibition of bacterial carbonic anhydrases | Demonstrated antibacterial activity; effective against biofilm formation |

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Analogues and Substituent Effects

a) 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (3a–g)

- Structure : Features a pyrazole ring at the 4-position of the benzene ring instead of ethoxy/methyl groups.

- Pharmacokinetics : All derivatives comply with Lipinski’s "rule-of-five" (clogP ≤ 5, MW ≤ 500), indicating good oral bioavailability .

- Bioactivity : Demonstrated potent inhibitory activity against Leishmania species, with hydrophobicity (clogP) correlating with membrane penetration efficiency .

- Comparison: The indolinone moiety in the target compound may offer superior binding specificity compared to pyrazole, but the latter’s compliance with drug-likeness rules highlights the importance of substituent choice in optimizing bioavailability.

b) 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides

- Structure: Incorporates a pyrazoline ring and a phenolic hydroxyl group.

- Comparison: The phenolic hydroxyl group in these derivatives may enhance solubility but reduce metabolic stability compared to the ethoxy group in the target compound.

c) 4-ethoxy-3-methyl-N-(2-pyridinyl)benzenesulfonamide

- Structure: Replaces the indolinone group with a pyridine ring .

- Implications: Pyridine’s basic nitrogen could alter solubility and binding interactions (e.g., with metal ions or acidic residues).

d) 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Structure: Features an isoxazole ring and an amino group on the benzene ring .

- Applications : Historically used as an antimicrobial agent (e.g., sulfanilamide derivatives).

- Comparison: The amino group may increase solubility but reduce lipophilicity compared to the ethoxy and methyl substituents in the target compound.

Pharmacokinetic and Physicochemical Properties

Key Research Findings

- Binding Specificity: The indolinone moiety may mimic ATP-binding motifs in kinases, a feature absent in pyrazole or isoxazole derivatives .

Biological Activity

4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 336.42 g/mol

- CAS Number : 224789-26-8

The biological activity of 4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways in target organisms.

- Disruption of Cell Signaling : It may interfere with cell signaling pathways, particularly those involved in proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens. The following table summarizes its activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 30 μg/mL | Disruption of membrane integrity |

| Candida albicans | 10 μg/mL | Inhibition of ergosterol synthesis |

Case Studies

- Anticancer Activity : A study conducted on human cancer cell lines demonstrated that 4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Cells treated with the compound exhibited increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors, leading to significant tumor growth inhibition in vitro .

- Antibacterial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics against multidrug-resistant strains of E. coli and S. aureus. Results indicated that it exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, with an observed reduction in bacterial viability by over 70% at MIC concentrations .

Research Findings

Several research findings highlight the compound's potential:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to increased sensitivity to chemotherapeutic agents .

- Synergistic Effects : When combined with other antimicrobial agents, it displayed synergistic effects that enhanced overall efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how are reaction conditions optimized to improve yield and purity?

The synthesis typically involves multi-step reactions starting from commercially available precursors, such as substituted indoline and benzenesulfonyl chloride derivatives. Key steps include sulfonamide coupling under anhydrous conditions and subsequent functionalization of the ethoxy and methyl groups. Reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) are systematically optimized using design-of-experiment (DoE) approaches. For example, inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) minimize side reactions, improving yields to >75% . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity.

Q. What spectroscopic and chromatographic methods are essential for characterizing the compound's structure and purity?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.1 ppm for OCH₂) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 403.15) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .

Q. How do ethoxy and methyl substituents influence the compound's physicochemical properties?

The ethoxy group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the methyl group on the indolinone ring stabilizes the conformation via steric hindrance. These substituents collectively reduce aqueous solubility (≈0.5 mg/mL in PBS), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's biological activity across in vitro studies?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Use orthogonal assays (e.g., ATP-based viability and caspase-3 activation for apoptosis studies).

- Validate purity via HPLC-MS to rule out degradation products .

- Standardize protocols (e.g., cell density, serum concentration) across labs .

Q. What strategies elucidate the reaction mechanisms of sulfonamide coupling during synthesis?

Mechanistic studies employ:

- Kinetic Analysis: Monitoring intermediates via time-resolved ¹H NMR.

- Isotopic Labeling: Using ¹⁸O-labeled reagents to track oxygen transfer in sulfonamide formation.

- Computational Modeling: Density Functional Theory (DFT) simulations identify transition states and activation energies .

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., kinases or GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding affinities to targets like cyclooxygenase-2 (COX-2). QSAR models correlate structural features (e.g., sulfonamide geometry) with inhibitory activity (IC₅₀) .

Q. What methodologies assess metabolic stability and toxicity in preclinical models?

- Hepatic Microsomal Assays: Incubation with human liver microsomes (HLMs) quantifies metabolic half-life (t₁/₂).

- Cytotoxicity Screening: Primary hepatocytes assess liver toxicity (LD₅₀).

- In Vivo Pharmacokinetics (PK): Rodent studies measure bioavailability (%F) and clearance rates .

Q. How is the compound's environmental fate evaluated in ecotoxicological studies?

Experimental designs include:

- Biodegradation Tests: OECD 301B framework to assess half-life in soil/water.

- Bioaccumulation Potential: LogKₒw values predict trophic magnification.

- Aquatic Toxicity: Daphnia magna and Danio rerio models determine LC₅₀ .

Methodological Resources

- Structural Elucidation: X-ray crystallography (APEX2 software) resolves stereochemistry .

- Data Reproducibility: Open-source platforms (e.g., PubChem) provide validated spectral data .

- Ethical Compliance: Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.